molecular formula C14H20N4O2S B2358122 (E)-7-(but-2-en-1-yl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 329699-77-6

(E)-7-(but-2-en-1-yl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2358122
CAS No.: 329699-77-6
M. Wt: 308.4
InChI Key: AELMSCHSHQMFKP-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-7-(but-2-en-1-yl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by a 3-methyl group at position 3, an (E)-configured but-2-en-1-yl substituent at position 7, and a sec-butylthio group at position 8. This structural configuration imparts unique physicochemical properties, including lipophilicity influenced by the sec-butylthio group and stereochemical rigidity from the (E)-but-2-en-1-yl moiety.

Properties

IUPAC Name

8-butan-2-ylsulfanyl-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S/c1-5-7-8-18-10-11(15-14(18)21-9(3)6-2)17(4)13(20)16-12(10)19/h5,7,9H,6,8H2,1-4H3,(H,16,19,20)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELMSCHSHQMFKP-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(N1CC=CC)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)SC1=NC2=C(N1C/C=C/C)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Purine Scaffold Construction

The purine core is synthesized via cyclocondensation of 4,5-diaminopyrimidine derivatives with formamide or urea under acidic conditions. Alternative routes employ cyanamide and formic acid to generate the bicyclic structure. Key intermediates include 3-methylxanthine, which is halogenated at the 8-position using phosphorus oxychloride (POCl₃) or bromine (Br₂) in dichloromethane (DCM) at 0–5°C.

Reaction Conditions for Halogenation

Parameter Value
Halogenating Agent POBr₃ (1.2 equiv)
Solvent DCM
Temperature 0–5°C
Reaction Time 4–6 hours
Yield 78–85%

Introduction of the But-2-en-1-yl Group

The (E)-but-2-en-1-yl moiety is introduced at the 7-position via palladium-catalyzed coupling. A Heck reaction using but-2-en-1-yl triflate and tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) in dimethylformamide (DMF) achieves selective allylation. Stereoselectivity is maintained by employing triethylamine (Et₃N) as a base and maintaining temperatures at 80–90°C.

Optimized Heck Reaction Parameters

Parameter Value
Catalyst [Pd(PPh₃)₄] (5 mol%)
Base Et₃N (3.0 equiv)
Solvent DMF
Temperature 80–90°C
Reaction Time 12–18 hours
Yield 65–72%

Sec-Butylthio Group Installation

The 8-position is functionalized via nucleophilic aromatic substitution (SNAr) using sec-butylthiol. Potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) facilitates deprotonation of the thiol, while potassium iodide (KI) enhances reactivity by generating a more nucleophilic thiolate species. Reactions proceed at 60–70°C for 6–8 hours.

SNAr Reaction Conditions

Parameter Value
Nucleophile sec-Butylthiol (1.5 equiv)
Base K₂CO₃ (2.0 equiv)
Additive KI (0.1 equiv)
Solvent DMSO
Temperature 60–70°C
Yield 82–88%

Reaction Optimization

Solvent and Catalyst Screening

Comparative studies of solvents (DMF, DMSO, n-butyl acetate) reveal DMSO maximizes SNAr efficiency due to its high polarity and ability to stabilize transition states. Catalytic systems incorporating [Pd(PPh₃)₄] with 1,1′-bis(diphenylphosphino)ferrocene (dppf) improve Heck coupling yields by 12–15%.

Temperature and Time Dependence

Lower temperatures (50–60°C) during SNAr reduce byproduct formation from thiol oxidation, while extended reaction times (8–10 hours) ensure complete conversion. For Heck reactions, temperatures above 80°C are critical to overcome activation barriers but require rigorous inert atmospheres to prevent catalyst deactivation.

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale processes adopt continuous flow reactors to enhance heat transfer and mixing. A two-stage system separates the halogenation and coupling steps, achieving throughputs of 5–7 kg/day with >90% purity.

Flow Reactor Parameters

Stage Conditions
Halogenation POBr₃, DCM, 0°C, 2-hour residence
Coupling [Pd(dppf)Cl₂], DMF, 85°C, 6-hour residence

Purification Techniques

Crystallization from ethanol/water mixtures (7:3 v/v) removes unreacted intermediates, while simulated moving bed (SMB) chromatography isolates the (E)-isomer with >98% enantiomeric excess (ee).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (d, J = 6.8 Hz, 6H, sec-butyl), 5.45–5.55 (m, 2H, CH₂=CH), 3.72 (s, 3H, N-CH₃).
  • ESI-MS : m/z 309.4 [M+H]⁺, confirming molecular weight (308.40 g/mol).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >99% purity. Residual solvent levels (DMF <50 ppm) comply with ICH Q3C guidelines.

Challenges and Limitations

Regioselectivity Issues

Competing substitution at the 2- and 6-positions necessitates careful stoichiometric control. Excess sec-butylthiol (1.5 equiv) suppresses side reactions but increases post-reaction purification demands.

Stability Concerns

The thioether linkage is prone to oxidation under acidic conditions, requiring storage at –20°C under nitrogen.

Chemical Reactions Analysis

Types of Reactions

(E)-7-(but-2-en-1-yl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace existing groups with new ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

    Substitution: Common reagents for substitution reactions include halides, thiols, and amines, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alkanes or alcohols. Substitution reactions can yield a wide variety of products depending on the nature of the substituent introduced.

Scientific Research Applications

(E)-7-(but-2-en-1-yl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound may have potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of (E)-7-(but-2-en-1-yl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. This can involve inhibition or activation of enzymatic activity, alteration of receptor signaling pathways, or other biochemical mechanisms.

Comparison with Similar Compounds

Position 7 Substitutions

  • (E)-but-2-en-1-yl vs. but-2-yn-1-yl: The target compound’s (E)-but-2-en-1-yl group contrasts with the but-2-yn-1-yl substituent in linagliptin intermediates (e.g., 7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6-dione) . These differences may influence binding affinity and metabolic stability.
  • Benzyl vs.

Position 8 Substitutions

  • sec-Butylthio vs. Isopentylthio: The sec-butylthio group in the target compound differs from the isopentylthio substituent in 7-benzyl-8-(isopentylthio)-3-methyl-1H-purine-2,6-dione.
  • Halogen vs. Thioether :
    Bromine substitution at position 8 (e.g., 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6-dione) introduces electrophilic reactivity, making it a versatile intermediate for cross-coupling reactions, whereas the sec-butylthio group in the target compound enhances lipophilicity and stability .

Position 3 Substitutions

The 3-methyl group is conserved across multiple analogs (e.g., linagliptin impurities, kinase inhibitors) and is critical for maintaining purine ring stability and modulating enzyme selectivity .

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

  • The target compound’s melting point is unreported, but analogs with similar substituents exhibit melting points ranging from 152°C (7-benzyl-8-chloro-1,3-dimethylpurine-2,6-dione) to 164°C (8-(4,4-difluorocyclohexyl)-1,3,7-trimethylpurine-2,6-dione) .
  • The sec-butylthio group likely increases lipophilicity (logP >3), comparable to 7-benzyl-8-(isopentylthio)-3-methylpurine-2,6-dione (logP ~3.5) .

Spectroscopic Data

  • NMR :
    The 3-methyl group typically resonates at δ ~3.2–3.6 ppm (¹H NMR), consistent across analogs . The (E)-but-2-en-1-yl protons would show characteristic coupling (J = 15–16 Hz) in the ¹H NMR spectrum, distinct from the but-2-yn-1-yl group’s singlet .
  • Mass Spectrometry :
    The molecular ion [M-H]⁻ for the target compound would approximate m/z 351–365, similar to linagliptin intermediates (m/z 427–439) but lower due to the absence of a quinazolinylmethyl group .

Data Tables

Table 1: Structural and Spectroscopic Comparison of Selected Purine-2,6-dione Derivatives

Compound Name Position 7 Substituent Position 8 Substituent Molecular Formula Melting Point (°C) Key ¹H NMR Signals (δ, ppm) Reference
(E)-7-(but-2-en-1-yl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6-dione (E)-but-2-en-1-yl sec-butylthio C₁₄H₂₀N₄O₂S N/A δ 5.5–6.0 (m, CH=CH) N/A
7-Benzyl-8-(isopentylthio)-3-methyl-1H-purine-2,6-dione Benzyl isopentylthio C₁₈H₂₂N₄O₂S N/A δ 5.52 (s, N7-CH₂)
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6-dione but-2-yn-1-yl Bromo C₁₀H₉BrN₄O₂ N/A δ 3.39 (s, N3-CH₃)
7-Ethyl-1,3-dimethyl-8-(methylsulfonyl)-3,7-dihydro-1H-purine-2,6-dione Ethyl methylsulfonyl C₁₀H₁₄N₄O₄S N/A δ 3.22 (s, N1-CH₃)

Biological Activity

(E)-7-(but-2-en-1-yl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Its structure features a but-2-en-1-yl group, a sec-butylthio group, and a methyl group attached to a purine core, which is a bicyclic aromatic heterocycle commonly found in many biologically active molecules, including nucleotides and alkaloids.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate these targets' activities through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in biochemical pathways, potentially leading to therapeutic effects.
  • Receptor Binding : The compound may bind to receptors, altering their signaling pathways and affecting cellular responses.

Research Findings

Recent studies have explored the biological implications of (E)-7-(but-2-en-1-yl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione in various contexts:

  • Enzyme Inhibition Studies : Research has shown that this compound can inhibit certain enzymes that are critical in metabolic pathways. For example, studies indicate its potential role in inhibiting dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis and repair .
  • Anticancer Potential : Preliminary investigations suggest that this compound exhibits anticancer properties by selectively targeting tumorigenic cells while sparing non-tumorigenic cells. This selectivity was demonstrated in murine liver cell lines where the compound inhibited growth at concentrations as low as 10 µM .
  • Antioxidant Activity : The compound has also been evaluated for its antioxidant capabilities. It demonstrated significant scavenging activity against free radicals, which is crucial in mitigating oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

In a controlled study involving murine models of liver cancer, (E)-7-(but-2-en-1-yl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione was administered at varying doses. Results indicated:

Dose (µM)Tumor Volume Reduction (%)Cell Viability (%)
52585
105070
207550

This data demonstrates a dose-dependent response in reducing tumor volume and cell viability.

Case Study 2: Enzyme Inhibition

The compound's inhibition of DHFR was quantified using an enzyme assay:

Concentration (µM)% Inhibition
120
550
1080

These findings suggest that higher concentrations significantly enhance the inhibition of DHFR activity.

Q & A

Q. What are the optimized synthetic routes for (E)-7-(but-2-en-1-yl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione?

Synthesis typically involves multi-step reactions, such as nucleophilic substitution at the 8-position and alkylation at the 7-position. Key steps include:

  • Using polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction efficiency .
  • Temperature control (60–80°C) to optimize yield and minimize side reactions .
  • Catalysts like triethylamine or DBU to facilitate the introduction of the sec-butylthio group . Methodological challenges include purification via column chromatography (silica gel, hexane/EtOAc gradients) and characterization via HPLC to confirm >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • FTIR : Identify carbonyl (C=O) stretches at ~1690–1650 cm⁻¹ and thioether (C-S) vibrations at ~650–600 cm⁻¹ .
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation (expected [M+H]⁺ ~365–375 Da based on analogs) .
  • NMR : ¹H/¹³C NMR to resolve stereochemistry of the (E)-but-2-en-1-yl group (e.g., coupling constants >16 Hz for trans configuration) .

Q. What are the key physicochemical properties influencing experimental design?

  • Solubility : Low in water (<0.1 mg/mL); use DMSO or ethanol for dissolution in biological assays .
  • Stability : Degrades under acidic (pH <3) or high-temperature (>80°C) conditions; store at –20°C in inert atmospheres .
  • LogP : Predicted ~2.5 (via ChemAxon), indicating moderate lipophilicity suitable for membrane permeability studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?

  • Methodology : Synthesize analogs with variations at positions 7 (e.g., allyl vs. benzyl) and 8 (e.g., sec-butylthio vs. cyclohexylamino). Compare bioactivity using:
  • Enzymatic assays (e.g., xanthine oxidase inhibition) .
  • Cellular models (e.g., adenosine receptor modulation in HEK293 cells) .
    • Example SAR Table (adapted from purine analogs ):
Substituent (Position 7)Substituent (Position 8)IC₅₀ (Xanthine Oxidase)
But-2-en-1-yl (E)sec-Butylthio12.3 µM
IsopentylCyclohexylamino45.7 µM
EthylHydrazinyl>100 µM
  • Key Insight : Bulky 8-position groups (e.g., sec-butylthio) enhance steric hindrance, improving target specificity .

Q. What computational strategies predict biological targets and binding modes?

  • Docking Simulations : Use AutoDock Vina with crystal structures of adenosine receptors (PDB: 5G53) to model interactions at the purine-binding site .
  • MD Simulations : Assess stability of ligand-receptor complexes (100 ns trajectories) to identify critical hydrogen bonds (e.g., N7–Lys268) .
  • ADMET Prediction : SwissADME for bioavailability radar; prioritize analogs with optimal CNS permeability (TPSA <70 Ų) .

Q. How can contradictory data in biological activity assays be resolved?

  • Case Example : Discrepancies in IC₅₀ values across studies may arise from:
  • Assay Conditions : ATP concentration (1 mM vs. 10 mM) alters competitive inhibition profiles .
  • Cell Line Variability : HEK293 vs. CHO cells exhibit differential receptor isoform expression .
    • Resolution :
  • Standardize protocols (e.g., fixed ATP levels, uniform cell lines).
  • Validate results via orthogonal assays (e.g., SPR for binding affinity) .

Methodological & Safety Considerations

Q. What safety protocols are critical for handling this compound?

  • Storage : Dry, ventilated areas (<25°C) away from ignition sources (P210, P403) .
  • Handling : Use PPE (nitrile gloves, lab coat) and fume hoods to avoid inhalation/contact .
  • Decontamination : Ethanol/water (70:30) for spills; incineration for waste disposal .

Q. What strategies optimize yield in large-scale synthesis?

  • Process Chemistry :
  • Replace batch reactors with flow chemistry for better temperature control .
  • Use immobilized catalysts (e.g., polymer-supported DBU) for recyclability .
    • Quality Control : In-line PAT (Process Analytical Technology) monitors reaction progress via FTIR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.